molecular formula C7H6ClNO2 B3258008 3-Chloro-2-hydroxybenzamide CAS No. 29956-84-1

3-Chloro-2-hydroxybenzamide

Cat. No. B3258008
Key on ui cas rn: 29956-84-1
M. Wt: 171.58 g/mol
InChI Key: SNMUYHVTHLCYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09168248B2

Procedure details

A mixture of 3-chloro-2-hydroxybenzoic acid (335 mg, 1.94 mmol), DIPEA (2.98 mL, 17.08 mmol), HATU (849 mg, 2.232 mmol) was dissolved in DMF (1.94 mL)/THF (7.77 mL). The reaction was stirred for 15 min, then ammonium chloride (457 mg, 8.54 mmol) was added. The reaction mixture was stirred at room temperature overnight. The volatiles were evaporated under reduced pressure. The residue was diluted with saturated 1N HCl (20 mL) and extracted with EtOAc (3×5 mL). The combined organic fractions were washed with water (30 mL), sat. NaHCO3 (20 mL), brine (20 mL), dried over MgSO4 and evaporated under reduced pressure. The resulting residue was purified by Combiflash™ chromatography (SiO2, 12 g, elution with 10-70% EtOAc/hexanes over 40 min) to afford the title compound as solid.
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
2.98 mL
Type
reactant
Reaction Step One
Name
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.94 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.77 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].CC[N:14](C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[Cl-].[NH4+]>CN(C=O)C.C1COCC1>[Cl:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:14])=[O:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
335 mg
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)O
Name
Quantity
2.98 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
849 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Two
Name
Quantity
457 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1.94 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
7.77 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with saturated 1N HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (30 mL), sat. NaHCO3 (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by Combiflash™ chromatography (SiO2, 12 g, elution with 10-70% EtOAc/hexanes over 40 min)
Duration
40 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=C(C(=O)N)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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